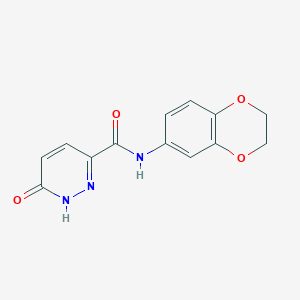

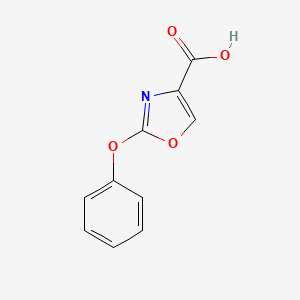

![molecular formula C24H27N5O3S B2481877 5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-69-6](/img/structure/B2481877.png)

5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives, including compounds similar to the one , involves a one-step synthesis through the heating of 3-aryl-5-mercapto-1,2,4-triazoles with chloroacetic acid and appropriate aromatic aldehyde in acetic acid and acetic anhydride in the presence of anhydrous NaOAc. Michael type addition of cyclic secondary amines (e.g., N-methylpiperazine, piperidine) to these derivatives yields 2-phenyl-6-(α-aminoarylmethyl)thiazolo[3,2-b]-1,2,4-triazole-5-ols (Tozkoparan et al., 1999).

Molecular Structure Analysis

Studies on similar molecular structures have been conducted using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods to calculate the molecular geometry and vibrational frequencies in the ground state of the molecule. These studies provide insights into the conformational stability and the charge transfer within the molecule, which are crucial for understanding the chemical behavior and reactivity of such compounds (Taşal & Kumalar, 2010).

Chemical Reactions and Properties

Thiazolo[3,2-b]-1,2,4-triazole derivatives are known for their ability to undergo various chemical reactions, including Michael addition reactions, which result in compounds with significant anti-inflammatory activities. The reactivity of these compounds can be attributed to their structural features, which include the thiazolo and triazole rings, making them versatile intermediates in organic synthesis (Tozkoparan et al., 2001).

Applications De Recherche Scientifique

Synthesis and Anti-Inflammatory Applications

The compound belongs to a broader class of thiazolo[3,2-b]-1,2,4-triazole derivatives, which have been extensively studied for their anti-inflammatory activities. Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products, including structures similar to the specified compound, have been synthesized and investigated for their potential anti-inflammatory effects. These compounds have shown promising results in reducing inflammation, suggesting their potential application in the development of anti-inflammatory drugs (Tozkoparan et al., 1999). Further studies have reinforced these findings, highlighting the anti-inflammatory activities of thiazolo[3,2-b]-1,2,4-triazole derivatives at various dosage levels, with some compounds exhibiting higher anti-inflammatory activity than standard drugs (Tozkoparan et al., 2001).

Angiotensin II Antagonism and Cardiovascular Implications

Compounds from the 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles families, closely related to the specified molecule, have been synthesized and evaluated as angiotensin II (AII) antagonists. These studies have identified derivatives with significant potency, offering insights into the therapeutic potential of such compounds in treating cardiovascular diseases, particularly those related to angiotensin II activity (Ashton et al., 1993).

Platelet Aggregation Inhibition

Another area of application for thiazolo[3,2-b]-1,2,4-triazole derivatives includes the inhibition of platelet aggregation. Synthesized compounds bearing similarities to the specified chemical structure have been evaluated for their platelet aggregation inhibitory activities, suggesting potential uses in preventing thrombotic diseases (Tozkoparan et al., 1995).

Antimicrobial and Antifungal Activities

Research has also highlighted the antimicrobial and antifungal properties of thiazolo[3,2-b]-1,2,4-triazole derivatives. These compounds have been synthesized and tested against various bacterial and fungal strains, demonstrating significant inhibitory activities and suggesting their potential application in treating infectious diseases (El Bialy et al., 2011).

Green Synthesis and Environmental Applications

The compound's class has been explored for green synthesis methods, offering eco-friendly and efficient pathways for producing thiazolo[3,2-b][1,2,4]triazoles. These studies not only contribute to the development of sustainable chemical synthesis practices but also hint at the potential environmental applications of these compounds (Kumar & Sharma, 2017).

Propriétés

IUPAC Name |

5-[(4-benzylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3S/c1-31-19-9-8-18(14-20(19)32-2)21(22-23(30)29-24(33-22)25-16-26-29)28-12-10-27(11-13-28)15-17-6-4-3-5-7-17/h3-9,14,16,21,30H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFMSCJFLIDBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CC5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)

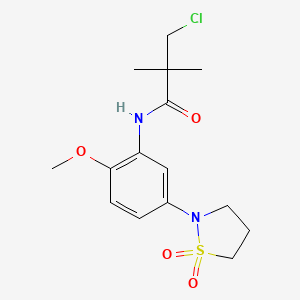

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)

![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)

![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2481806.png)

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2481812.png)

![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2481815.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B2481817.png)